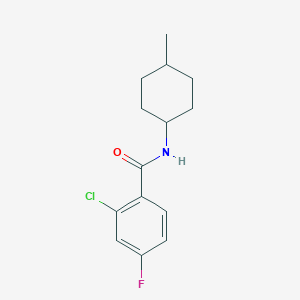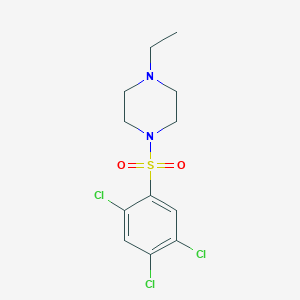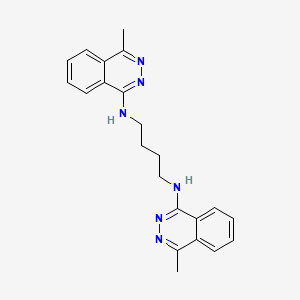
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17ClFNO. It is a derivative of benzamide, featuring a chloro and fluoro substituent on the benzene ring, and a 4-methylcyclohexyl group attached to the amide nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and 4-methylcyclohexanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different functional groups.
Reduction: Amines or alcohols.
Oxidation: Nitro or sulfone derivatives.
Aplicaciones Científicas De Investigación
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct chemical and biological properties.
2-chloro-4-fluoro-5-nitrobenzamide: Another related compound with a nitro group, which significantly alters its reactivity and applications.
Uniqueness
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific steric and electronic effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-(4-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRKCXJWKJRJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5300701.png)
![(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)



![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)


![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)
![N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5300768.png)
![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
